REACTION_CXSMILES
|
[CH:1]([NH:4][C:5]1[C:10](/[CH:11]=[CH:12]/[C:13](OCC)=[O:14])=[C:9]([CH3:18])[N:8]=[C:7]([S:19][CH3:20])[N:6]=1)([CH3:3])[CH3:2]>C(O)(=O)C>[CH:1]([N:4]1[C:5]2[N:6]=[C:7]([S:19][CH3:20])[N:8]=[C:9]([CH3:18])[C:10]=2[CH:11]=[CH:12][C:13]1=[O:14])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC1=NC(=NC(=C1/C=C/C(=O)OCC)C)SC
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The product was purified by silica gel column chromatography
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Type
|
WASH
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Details
|
eluting with 20% ethyl acetate/hexane
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(C=CC2=C1N=C(N=C2C)SC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |